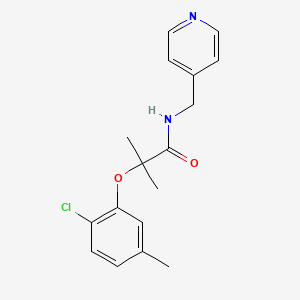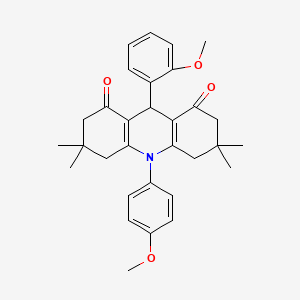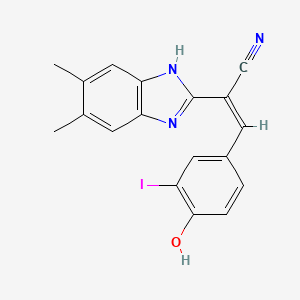
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as Pyridaben, and it is widely used as a pesticide in agriculture. Pyridaben has a unique chemical structure that makes it an effective insecticide against a broad range of pests, including mites, whiteflies, and thrips.
作用機序
Pyridaben works by inhibiting the activity of mitochondrial complex I in the respiratory chain of insects. This leads to a decrease in ATP production, which ultimately leads to the death of the insect. Pyridaben has a unique mode of action that makes it effective against a broad range of pests.
Biochemical and Physiological Effects
Pyridaben has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. Pyridaben has also been shown to have a low environmental impact, as it does not persist in the environment and does not accumulate in the food chain.
実験室実験の利点と制限
One of the advantages of using Pyridaben in lab experiments is its broad-spectrum activity against pests. This makes it a useful tool for studying the effects of pest infestations on crops. However, Pyridaben can be expensive to produce, and its use in lab experiments can be limited by its toxicity to aquatic organisms and bees.
将来の方向性
There are several future directions for research on Pyridaben. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of Pyridaben's potential use in controlling pests that transmit diseases. Additionally, there is a need for more research on Pyridaben's potential use in the treatment of parasitic infections in animals. Finally, there is a need for more research on the environmental impact of Pyridaben and its potential effects on non-target organisms.
合成法
Pyridaben is synthesized through a multi-step process that involves the reaction of 2-chloro-5-methylphenol with 2-methylpropanoyl chloride to form 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid. This acid is then reacted with 4-pyridinemethanamine to form 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide, which is the final product. The synthesis of Pyridaben is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Pyridaben has been extensively studied for its insecticidal properties. It is used in agriculture to control pests that damage crops, such as spider mites, whiteflies, and thrips. Pyridaben has also been studied for its potential use in controlling pests that transmit diseases, such as mosquitoes. In addition, Pyridaben has been studied for its potential use in the treatment of parasitic infections in animals.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-4-5-14(18)15(10-12)22-17(2,3)16(21)20-11-13-6-8-19-9-7-13/h4-10H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJSTBBRPSJYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6026990.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6027001.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6027009.png)
methanone](/img/structure/B6027021.png)

![2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6027029.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6027038.png)
![4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6027043.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6027061.png)
![N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6027065.png)
![ethyl 1-{4-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6027074.png)
![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)
